Synthesis of 2-Chloroquinazoline from Anthranilic Acid: A Technical Guide
Synthesis of 2-Chloroquinazoline from Anthranilic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 2-chloroquinazoline, a crucial intermediate in the development of various pharmaceuticals, starting from the readily available precursor, anthranilic acid. The synthesis is a well-established two-step process involving the initial formation of quinazolin-4(3H)-one via the Niementowski reaction, followed by chlorination. This document provides a comprehensive overview of the reaction mechanisms, detailed experimental protocols, and a comparative analysis of various reported methodologies.
Reaction Overview
The synthesis of 2-chloroquinazoline from anthranilic acid proceeds through two primary chemical transformations:
-
Step 1: Niementowski Quinazoline Synthesis. Anthranilic acid is reacted with formamide to yield quinazolin-4(3H)-one. This reaction is a cyclocondensation where the amino group of anthranilic acid attacks the carbonyl carbon of formamide, followed by intramolecular cyclization and dehydration.[1][2][3]
-
Step 2: Chlorination. The resulting quinazolin-4(3H)-one is treated with a chlorinating agent, most commonly phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂), to replace the hydroxyl group at the 4-position with a chlorine atom, yielding 2-chloroquinazoline.[4][5][6]
Reaction Pathway and Experimental Workflow
The overall synthetic route and a typical experimental workflow are illustrated below.
Quantitative Data Summary
The following tables summarize the quantitative data from various reported procedures for the synthesis of quinazolin-4(3H)-one and its subsequent chlorination to 2-chloroquinazoline.
Table 1: Synthesis of Quinazolin-4(3H)-one from Anthranilic Acid and Formamide
| Molar Ratio (Anthranilic Acid:Formamide) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1:4 | 130-135 | 2 | 72-96 | [1] |
| 1:5 | 150-160 | 8 | 61 | [7] |
| 1:5 (Microwave) | - | 0.08 (5 min) | 87 | [7] |
Table 2: Chlorination of Quinazolin-4(3H)-one
| Chlorinating Agent | Molar Ratio (Quinazolinone:Reagent) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| POCl₃ | - | 110 | 2 | 86 | [8] |
| SOCl₂ | 1:excess | Reflux | 4-6 | 92.7 | [8] |
| POCl₃/PCl₅ | - | Water Bath | 6-8 | - | [6] |
| POCl₃ | 1:excess | Reflux | 4 | - | [6] |
Detailed Experimental Protocols
The following protocols are detailed methodologies for the key experiments cited in the literature.
Synthesis of Quinazolin-4(3H)-one (Conventional Heating)
This protocol is adapted from a procedure yielding 72-96% of the desired product.[1]
Materials:
-
Anthranilic acid (13.7 g, 0.1 mol)
-
Formamide (16 mL, 0.4 mol)
-
Glycerin bath or Wood's alloy bath
-
Two-neck flask with a reflux condenser
-
Crushed ice
-
Activated carbon
-
Distilled water
Procedure:
-
In a two-neck flask equipped with a reflux condenser, combine anthranilic acid (13.7 g, 0.1 mol) and formamide (16 mL, 0.4 mol).
-
Heat the reaction mixture in a glycerin or Wood's alloy bath at 130-135°C for 2 hours.
-
After heating, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing crushed ice and let it stand for 6-8 hours at room temperature to allow for complete precipitation.
-
Filter the resulting crystals, and wash them with cold water.
-
For purification, recrystallize the crude product from water in the presence of activated carbon.
-
Dry the purified crystals to obtain quinazolin-4(3H)-one.
Synthesis of Quinazolin-4(3H)-one (Microwave Irradiation)
This green chemistry approach offers a significant reduction in reaction time with a high yield.[7]
Materials:
-
Anthranilic acid (13.7 g, 0.1 mol)
-
Formamide (22.5 g, 0.5 mol)
-
Microwave reactor
-
Methanol
Procedure:
-
Combine anthranilic acid (13.7 g, 0.1 mol) and formamide (22.5 g, 0.5 mol) in a microwave-safe vessel.
-
Irradiate the mixture in a microwave reactor for a few minutes (the original report suggests a significant time reduction from 8 hours to a few minutes).
-
After the reaction is complete, allow the mixture to cool.
-
The resulting precipitate is filtered off and washed thoroughly with water.
-
Dry the product and recrystallize from methanol to afford pure quinazolin-4(3H)-one.
Chlorination of Quinazolin-4(3H)-one to 2-Chloroquinazoline
This procedure describes the chlorination using phosphoryl chloride.[8]
Materials:
-
Quinazolin-4(3H)-one (340 mg, 2.36 mmol)
-
Phosphoryl chloride (POCl₃, 8 mL)
-
Dichloromethane (CH₂Cl₂)
-
5% aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve quinazolin-4(3H)-one (340 mg, 2.36 mmol) in phosphoryl chloride (8 mL).
-
Heat the solution at 110°C for 2 hours.
-
After the reaction is complete, evaporate the excess POCl₃ under reduced pressure.
-
Partition the crude residue between dichloromethane (CH₂Cl₂) and a 5% aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure to obtain 2-chloroquinazoline, which can be used in subsequent steps without further purification.
Reaction Mechanisms
Niementowski Reaction Mechanism
The formation of quinazolin-4(3H)-one from anthranilic acid and formamide is believed to proceed through the following steps:
-
N-Formylation: The amino group of anthranilic acid acts as a nucleophile, attacking the carbonyl carbon of formamide to form an N-formylanthranilic acid intermediate.
-
Intramolecular Cyclization: The amide nitrogen of the N-formyl intermediate then attacks the carboxylic acid carbon, leading to a cyclic intermediate.
-
Dehydration: The cyclic intermediate undergoes dehydration to form the stable aromatic quinazolin-4(3H)-one ring.
Chlorination Mechanism with POCl₃
The chlorination of the lactam functionality in quinazolin-4(3H)-one with POCl₃ is a complex process. It is understood to occur in two main stages:[4]
-
Phosphorylation: An initial reaction occurs where the quinazolinone is phosphorylated by POCl₃. This can happen at either the nitrogen or the oxygen atom of the amide group, with these phosphorylated intermediates being in rapid equilibrium.[4]
-
Nucleophilic Substitution: The chloride ion (Cl⁻) then acts as a nucleophile, attacking the O-phosphorylated intermediate to displace the phosphate group and form the 2-chloroquinazoline product. This step is facilitated by heating.[4]
Conclusion
The synthesis of 2-chloroquinazoline from anthranilic acid is a robust and well-documented process. The two-step approach, involving the Niementowski reaction followed by chlorination, offers reliable access to this important heterocyclic building block. While conventional heating methods are effective, microwave-assisted synthesis of the quinazolin-4(3H)-one intermediate presents a more efficient and environmentally friendly alternative. The choice of chlorinating agent and reaction conditions for the second step can be tailored to achieve high yields of the final product. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers and professionals in the field of medicinal chemistry and drug development.
References
- 1. generis-publishing.com [generis-publishing.com]
- 2. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]
- 4. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. researchgate.net [researchgate.net]
